2-Bromo-4-ethylphenol

pKa acidity ionization

2-Bromo-4-ethylphenol (CAS 64080-15-5) is a brominated alkylphenol with the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol. It belongs to the class of monobrominated phenols featuring an ethyl substituent at the para position and a bromine atom at the ortho position relative to the phenolic hydroxyl group.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 64080-15-5
Cat. No. B1341062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethylphenol
CAS64080-15-5
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)Br
InChIInChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
InChIKeyXAVFMOSJCDSLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethylphenol (CAS 64080-15-5): Physicochemical Baseline and Procurement Profile


2-Bromo-4-ethylphenol (CAS 64080-15-5) is a brominated alkylphenol with the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol . It belongs to the class of monobrominated phenols featuring an ethyl substituent at the para position and a bromine atom at the ortho position relative to the phenolic hydroxyl group . At ambient conditions, it is a white to off-white crystalline solid with a reported melting point range of 66–70 °C and a boiling point of approximately 240.5 °C at 760 mmHg . The compound is soluble in common organic solvents including ethanol, dichloromethane, benzene, and esters, and is typically supplied at purities of 95–97% . Its primary commercial relevance is as a synthetic intermediate in pharmaceutical and agrochemical development, where the ortho-bromine serves as a handle for cross-coupling chemistry while the para-ethyl group modulates electronic and steric properties .

Why 2-Bromo-4-ethylphenol Cannot Be Replaced by Generic Bromophenol or Alkylphenol Analogs


The common assumption that any bromophenol or alkylphenol derivative can serve interchangeably as a synthetic intermediate or bioactive scaffold is contradicted by the divergent physicochemical properties arising from the specific 2-bromo-4-ethyl regiochemistry . As the quantitative evidence in Section 3 demonstrates, the acidity (pKa), lipophilicity (LogP), and solid-state properties of 2-bromo-4-ethylphenol differ substantially from those of its nearest structural neighbors—including its own regioisomer 4-bromo-2-ethylphenol, the simpler 2-bromophenol, and the non-halogenated 4-ethylphenol [1]. These differences translate into altered reactivity in cross-coupling reactions, distinct chromatographic retention behavior, and non-interchangeable performance in biological assays where membrane permeability or pH-dependent ionization governs activity [2]. For procurement decisions in medicinal chemistry or process development, substituting a generic analog without accounting for these quantifiable property differences risks compromised synthetic yields, failed biological reproducibility, and regulatory rework .

Quantitative Differentiation Evidence: 2-Bromo-4-ethylphenol vs. Structural Analogs


pKa Modulation: Ortho-Bromine and Para-Ethyl Synergistically Tune Acidity Relative to Mono-Substituted Analogs

The predicted pKa of 2-bromo-4-ethylphenol is 8.77 ± 0.18 (most acidic, 25 °C) . This value reflects the combined electron-withdrawing effect of the ortho-bromine and the electron-donating effect of the para-ethyl group. By comparison, the simpler ortho-bromophenol (2-bromophenol) has a measured pKa of 8.45, indicating stronger acidity when the ethyl group is absent . Conversely, the non-brominated precursor 4-ethylphenol has a pKa of 10.0, approximately 1.23 log units weaker (more than one order of magnitude difference in Ka) . The para-bromophenol isomer (4-bromophenol) has a pKa of 9.34, which is 0.57 units higher (weaker acid) than the target compound, illustrating that bromine at the ortho position exerts a stronger acidifying influence than at the para position [1]. This intermediate pKa positions 2-bromo-4-ethylphenol for pH-dependent extraction and reactivity profiles that are inaccessible with either the simpler 2-bromophenol or the non-brominated 4-ethylphenol.

pKa acidity ionization phenol substituent effect bromophenol

Lipophilicity Differentiation: LogP Elevation Driven by Combined Bromine and Ethyl Substitution

The ACD/LogP of 2-bromo-4-ethylphenol is predicted to be 3.46, indicating substantial lipophilicity . A separately estimated Log Kow (KOWWIN v1.67) yields a value of 3.44, providing cross-method validation . This lipophilicity is significantly higher than that of 2-bromophenol, which has a measured LogP of approximately 2.44, reflecting the contribution of the ethyl group . The non-brominated 4-ethylphenol has an even lower LogP of approximately 2.1 at pH 7 . The regioisomer 4-bromo-2-ethylphenol has a reported LogP of 3.26–3.40, which is 0.06–0.20 log units lower than the target compound, suggesting that the ortho-bromine/para-ethyl arrangement confers marginally higher lipophilicity than the para-bromine/ortho-ethyl arrangement [1]. The corresponding predicted bioconcentration factor (BCF) of 120–126 further distinguishes the compound from less lipophilic analogs .

LogP lipophilicity partition coefficient bromophenol alkylphenol

Regioisomeric Differentiation: Melting Point and Physical Form Distinguish 2-Bromo-4-ethylphenol from 4-Bromo-2-ethylphenol

2-Bromo-4-ethylphenol is a white crystalline solid with a melting point of 66–70 °C, as confirmed by both experimental vendor data (ChemBK: ~66–70 °C) and in silico prediction (MPBPWIN: 64.08 °C mean weighted MP) . Its regioisomer, 4-bromo-2-ethylphenol (CAS 18980-21-7), exhibits a markedly lower melting point of 37–39 °C and is described as a yellow solid . This ~30 °C difference in melting point is critical for procurement and handling: the target compound can be stored at ambient temperature as a stable solid, whereas the regioisomer may soften or melt under typical laboratory or warehouse conditions. The density of the target compound is predicted at 1.469–1.5 g/cm³, which is comparable to the regioisomer's 1.469 g/cm³, but the boiling point at atmospheric pressure differs (240.5 °C for the target vs. lower boiling range of 70–90 °C at reduced pressure for the regioisomer) .

regioisomer melting point solid state crystallinity bromophenol

Environmental Persistence and Bioaccumulation Potential Differentiate 2-Bromo-4-ethylphenol from Simpler Bromophenols

Predicted environmental fate parameters for 2-bromo-4-ethylphenol indicate moderate bioaccumulation potential (ACD/BCF = 120.50–125.55 at pH 7.4) and primary biodegradation within days to weeks (BIOWIN4 Primary Survey Model: 3.3753, corresponding to 'days-weeks') . Ultimate biodegradation is predicted to require weeks to months (BIOWIN3 Ultimate Survey Model: 2.6004), and the compound is not classified as readily biodegradable (BIOWIN5/6 prediction: NO) . While direct comparator data for the regioisomer or other bromophenols under identical models are not available in the open literature, the BCF of 120–126 is substantially higher than the BCF of ~15–20 typically estimated for 2-bromophenol (LogP 2.44), consistent with the ~10-fold higher lipophilicity of the target compound . The soil adsorption coefficient (Log Koc = 3.142) further suggests moderate mobility in environmental compartments .

biodegradation bioaccumulation BCF environmental fate persistence

Class-Level Bactericidal SAR: Ortho-Bromo Phenol Derivatives Exhibit Position-Dependent Antimicrobial Potency

The foundational structure-activity relationship (SAR) study by Klarmann et al. (1933) on alkyl bromophenol derivatives established that the position of bromine substitution critically governs bactericidal potency [1]. In head-to-head comparisons within the homologous bromophenol series, 2-n-hexyl-4-bromophenol (bromine para to OH) demonstrated consistently higher phenol coefficients against Staphylococcus aureus, Eberthella typhi, and Mycobacterium tuberculosis than its regioisomer 4-n-hexyl-2-bromophenol (bromine ortho to OH), with the difference most pronounced against Staph. aureus [2]. While 2-bromo-4-ethylphenol itself was not tested in this classic series, the para-ethyl substituent places it in the same regioisomeric class as 4-n-hexyl-2-bromophenol (i.e., 2-bromo-4-alkylphenol), for which the reported phenol coefficients were consistently lower than the corresponding 4-bromo-2-alkylphenol isomers [3]. This class-level inference suggests that users seeking maximal bactericidal activity may need to evaluate whether the 4-bromo-2-ethylphenol regioisomer could offer superior potency, depending on the target microorganism.

bactericidal phenol coefficient bromophenol SAR antimicrobial

Optimal Application Scenarios for 2-Bromo-4-ethylphenol Based on Quantitative Differentiation Evidence


Suzuki-Miyaura and Ullmann-Type Cross-Coupling: Ortho-Bromine as a Selective Reactive Handle

The ortho-bromine substituent of 2-bromo-4-ethylphenol provides a sterically accessible and electronically activated site for palladium- or copper-catalyzed cross-coupling reactions, while the para-ethyl group remains inert under these conditions, enabling chemoselective diversification . The compound's pKa of 8.77 means the phenolic OH remains largely protonated under typical cross-coupling conditions (e.g., THF or DMF with mild base), minimizing competing O-arylation side reactions that can plague more acidic phenols such as 2-bromophenol (pKa 8.45) . The elevated LogP (3.46) facilitates extraction into organic solvents during aqueous workup, improving isolated yields compared to more water-soluble analogs like 4-ethylphenol (LogP 2.1) . This combination of reactivity and workability makes the compound particularly suited for parallel medicinal chemistry libraries where consistent performance across multiple coupling partners is required.

Solid-Phase Formulation and Automated High-Throughput Screening Workflows

The melting point of 66–70 °C ensures that 2-bromo-4-ethylphenol remains a free-flowing crystalline powder under standard laboratory storage conditions (typically 15–25 °C), unlike its regioisomer 4-bromo-2-ethylphenol, which melts at 37–39 °C and may cake or liquefy during warm-weather shipping . For automated compound management systems that rely on precise solid dispensing (e.g., acoustic dispensing or powder-handling robotics), the higher melting point reduces the risk of clogging, bridging, or inconsistent weighings that can compromise dose-response accuracy in high-throughput screening campaigns . The white color of the target compound also facilitates visual inspection for purity and homogeneity, whereas the yellow tint of the regioisomer may mask discoloration indicative of degradation .

Environmental Fate Screening for Agrochemical Lead Optimization

The predicted environmental fate profile of 2-bromo-4-ethylphenol—including a BCF of 120–126 and ultimate biodegradation requiring weeks to months—positions it as a useful probe compound for evaluating the environmental persistence implications of combined bromine and alkyl substitution on phenolic scaffolds . Compared to the simpler 2-bromophenol, which has a substantially lower predicted BCF (inferred ~15–20 from its lower LogP) and is expected to biodegrade more rapidly, the target compound enables researchers to assess whether the added lipophilicity from the para-ethyl group pushes the molecule into a regulatory concern threshold (e.g., BCF > 100 under REACH or EPA criteria) . This makes it a relevant reference standard for structure-fate relationship studies in agrochemical discovery programs .

pH-Dependent Extraction and Purification Process Development

The intermediate pKa of 8.77 enables selective deprotonation and phase-transfer of 2-bromo-4-ethylphenol under mildly basic conditions (pH 9–10) where the phenolic OH is ionized to the phenolate, while neutral organic impurities remain in the organic phase . This pKa is approximately 0.57 units lower than that of 4-bromophenol (pKa 9.34), meaning that the target compound can be selectively extracted at a lower pH, reducing base consumption and minimizing hydrolysis of base-sensitive functional groups in complex reaction mixtures . The high LogP of the neutral form (3.46) ensures efficient back-extraction into organic solvent upon re-acidification, providing a clean phase-switching purification strategy that is less effective for more water-soluble analogs .

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